1-cyclopentyl-3-[2-(1H-indol-3-yl)ethyl]thiourea
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Overview
Description
1-cyclopentyl-3-[2-(1H-indol-3-yl)ethyl]thiourea is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of 1-cyclopentyl-3-[2-(1H-indol-3-yl)ethyl]thiourea typically involves the reaction of cyclopentyl isothiocyanate with 2-(1H-indol-3-yl)ethylamine. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-cyclopentyl-3-[2-(1H-indol-3-yl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
Scientific Research Applications
1-cyclopentyl-3-[2-(1H-indol-3-yl)ethyl]thiourea has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, such as cancer and viral infections.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-3-[2-(1H-indol-3-yl)ethyl]thiourea involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The compound may exert its effects through modulation of enzyme activity, inhibition of viral replication, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-cyclopentyl-3-[2-(1H-indol-3-yl)ethyl]thiourea can be compared with other indole derivatives, such as:
1-(1H-indol-3-yl)ethanone: Known for its anticancer and antimicrobial activities.
1-(1H-indol-3-yl)ethanol: Exhibits antiviral and anti-inflammatory properties.
1-(1H-indol-3-yl)ethylamine: Used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific structure, which combines the indole moiety with a cyclopentyl group and a thiourea linkage, potentially enhancing its biological activities and applications.
Properties
IUPAC Name |
1-cyclopentyl-3-[2-(1H-indol-3-yl)ethyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3S/c20-16(19-13-5-1-2-6-13)17-10-9-12-11-18-15-8-4-3-7-14(12)15/h3-4,7-8,11,13,18H,1-2,5-6,9-10H2,(H2,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSPMULWOAWFLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)NCCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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